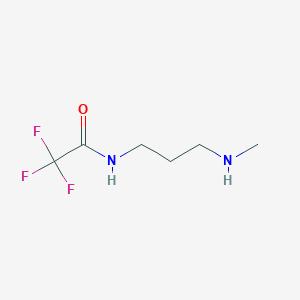

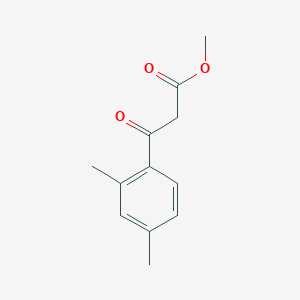

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Overview

Description

The compound “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the trifluoroethan-1-one group could add to the complexity of the molecule’s 3D structure.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom in the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrrolidines generally have a high boiling point due to the presence of the nitrogen atom .

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

The enantiomers of a closely related compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have been synthesized and evaluated for their antibacterial properties. The S-(+) enantiomer exhibited significantly higher activity against both aerobic and anaerobic bacteria compared to the R-(-) enantiomer, highlighting the importance of stereochemistry in medicinal chemistry research (Rosen et al., 1988).

Synthesis of Novel Antibacterials

A series of novel quinolones bearing a fluorinated (3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl substituent exhibited potent antibacterial activity, especially against resistant Gram-positive pathogens such as MRSA and VRE. This research underscores the compound's utility in developing new antibacterial agents with enhanced activity against resistant strains (Inagaki et al., 2003).

Structural Chemistry and X-Ray Crystallography

The oxime of 1-methyl-3-trifluoroacetylpyrrolidin-2-one was studied, and its crystal structure was analyzed. The study provides insights into the molecular geometry and electronic structure of such compounds, which can be critical for designing new materials and drugs (Tinant et al., 1995).

Asymmetric Synthesis Techniques

The stereoselective synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine from a chiral precursor similar to the compound was described, showcasing advanced synthetic techniques for creating compounds with specific stereochemistry. Such methodologies are essential for the development of new drugs and materials with precise biological or physical properties (Fei et al., 2019).

Protection Against Hydrolysis by Lithium Halides

Research on the lithium amide version of a similar 3-aminopyrrolidine compound showed that it is protected against hydrolysis when aggregated with strongly polar partners like LiCl or LiBr. This finding is relevant for the stability and reactivity of lithium amide compounds in synthetic chemistry (Gimbert et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” is used. For example, many pyrrolidine derivatives have been found to have biological activity, with mechanisms of action that involve binding to specific proteins .

Future Directions

The future directions for research on “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” could involve further exploration of its synthesis, properties, and potential applications. Given the importance of pyrrolidines in medicinal chemistry, this compound could be of interest for the development of new pharmaceuticals .

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUXUCVZUZQGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)

![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)

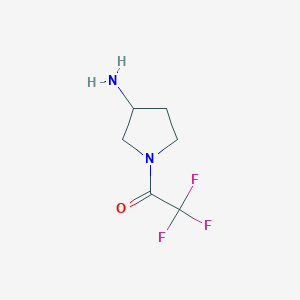

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)